molecular formula C8H11BO3 B13472686 (4-Hydroxy-2,5-dimethylphenyl)boronic acid

(4-Hydroxy-2,5-dimethylphenyl)boronic acid

Cat. No.: B13472686
M. Wt: 165.98 g/mol
InChI Key: QLBNTRTVTIAHBI-UHFFFAOYSA-N
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Description

(4-Hydroxy-2,5-dimethylphenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a phenyl ring substituted with hydroxyl and methyl groups. This compound is of significant interest in organic chemistry due to its versatile reactivity and applications in various chemical reactions, particularly in the field of cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Hydroxy-2,5-dimethylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide in the presence of a palladium catalyst and a suitable base . The reaction conditions are generally mild and can be carried out in various solvents, including water.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions: (4-Hydroxy-2,5-dimethylphenyl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the reactions.

    Solvents: Including water, ethanol, and dimethylformamide (DMF).

Major Products: The major products formed from these reactions include biaryl compounds, phenols, and various substituted derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(4-Hydroxy-2,5-dimethylphenyl)boronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 4-Hydroxy-3,5-dimethylphenylboronic acid
  • 2,5-Dimethoxyphenylboronic acid
  • 4-Methoxyphenylboronic acid

Comparison: (4-Hydroxy-2,5-dimethylphenyl)boronic acid is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it offers distinct advantages in terms of selectivity and efficiency in cross-coupling reactions .

Properties

Molecular Formula

C8H11BO3

Molecular Weight

165.98 g/mol

IUPAC Name

(4-hydroxy-2,5-dimethylphenyl)boronic acid

InChI

InChI=1S/C8H11BO3/c1-5-4-8(10)6(2)3-7(5)9(11)12/h3-4,10-12H,1-2H3

InChI Key

QLBNTRTVTIAHBI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1C)O)C)(O)O

Origin of Product

United States

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